
1-Cyclopropyl-2-methylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-methylpentane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a cycloalkane derivative, characterized by a cyclopropyl group attached to a pentane backbone with two ketone functionalities at the 1 and 3 positions
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methyl vinyl ketone under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the nucleophilic addition. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the methyl group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropyl-2-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl group and ketone functionalities allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-methylpentane-1,3-dione can be compared with other similar compounds such as:
Cyclopentane-1,3-dione: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and applications.
2-Methylcyclopentane-1,3-dione: Similar structure but without the cyclopropyl group, leading to variations in chemical behavior and biological activity.
Cyclopropylmethyl ketone: Contains the cyclopropyl group but lacks the additional ketone functionality, affecting its synthetic utility and reactivity
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-8(10)6(2)9(11)7-4-5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UVIJSBPQASZCEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
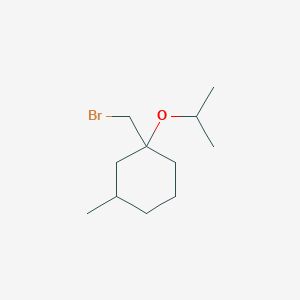
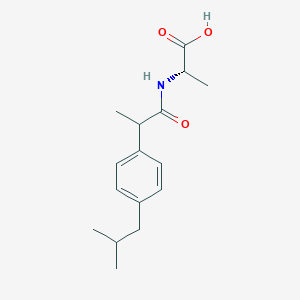
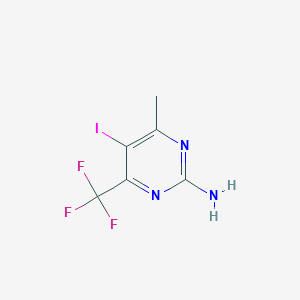
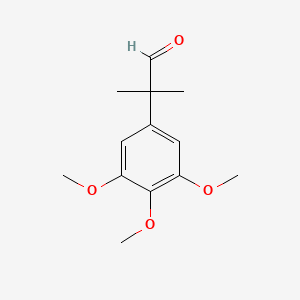
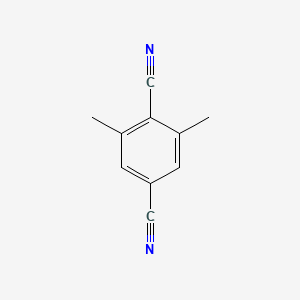

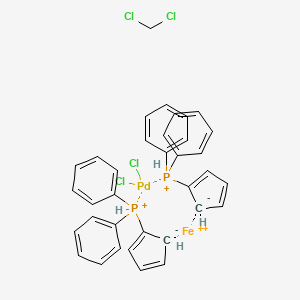




![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)
